molecular formula C8H3FO3 B1294409 3-Fluorophthalic anhydride CAS No. 652-39-1

3-Fluorophthalic anhydride

Cat. No. B1294409
CAS RN: 652-39-1
M. Wt: 166.11 g/mol
InChI Key: WWJAZKZLSDRAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05905058

Procedure details

15 g of 3-fluorophthalic acid are mixed with 16.6 g of acetic anhydride and refluxed for 3 hrs. After removal of unreacted acetic anhydride the remaining white solid is recrystalized from toluene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:11]([OH:13])=[O:12].C(OC(=O)C)(=O)C>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:5]([O:13][C:11](=[O:12])[C:3]=12)=[O:7]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of unreacted acetic anhydride the remaining white solid
CUSTOM
Type
CUSTOM
Details
is recrystalized from toluene

Outcomes

Product
Name
Type
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.